molecular formula C7H16N2O B3281436 2-(Methoxymethyl)-1-methylpiperazine CAS No. 734507-92-7

2-(Methoxymethyl)-1-methylpiperazine

Cat. No.: B3281436
CAS No.: 734507-92-7
M. Wt: 144.21 g/mol
InChI Key: YOFWUTDMXLXUJQ-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-1-methylpiperazine is an organic compound that belongs to the piperazine family. Piperazines are heterocyclic amines that contain a six-membered ring with two nitrogen atoms at opposite positions. This compound is characterized by the presence of a methoxymethyl group attached to the second carbon of the piperazine ring and a methyl group attached to the first nitrogen atom. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)-1-methylpiperazine typically involves the reaction of 1-methylpiperazine with methoxymethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which minimizes the formation of by-products and reduces the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-1-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form a formyl group.

    Reduction: The compound can be reduced to form 1-methylpiperazine.

    Substitution: The methoxymethyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are commonly used.

Major Products

    Oxidation: 2-Formyl-1-methylpiperazine.

    Reduction: 1-Methylpiperazine.

    Substitution: Various substituted piperazines depending on the substituent used.

Scientific Research Applications

2-(Methoxymethyl)-1-methylpiperazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of enzyme inhibitors.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as a scaffold for drug design.

    Industry: The compound is used in the production of polymers and as a stabilizer in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-1-methylpiperazine involves its interaction with specific molecular targets. The methoxymethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Methylpiperazine: Lacks the methoxymethyl group and has different reactivity and applications.

    2-(Methoxymethyl)piperazine: Similar structure but lacks the methyl group on the nitrogen atom.

    N-Methylpiperazine: Another piperazine derivative with different substitution patterns.

Uniqueness

2-(Methoxymethyl)-1-methylpiperazine is unique due to the presence of both the methoxymethyl and methyl groups, which confer distinct chemical and biological properties. This dual substitution allows for specific interactions with molecular targets that are not possible with other piperazine derivatives. Its unique structure makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-(methoxymethyl)-1-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-9-4-3-8-5-7(9)6-10-2/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFWUTDMXLXUJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNCC1COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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